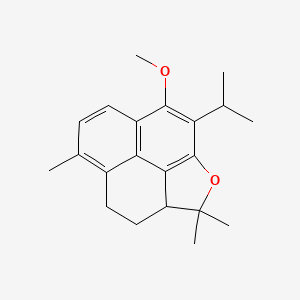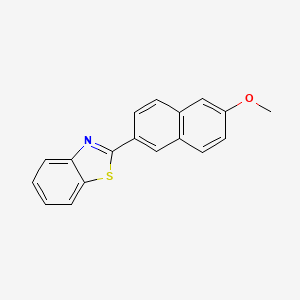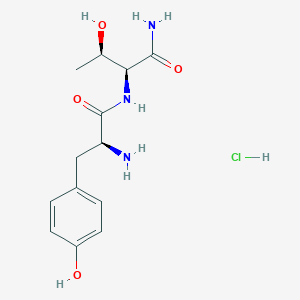
Prionitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of chemical synthesis, molecular structures, and reactions in organic chemistry has led to the development of numerous methodologies and the discovery of novel compounds with significant biological or chemical properties. Prins-type cyclization, for instance, is a notable reaction in the synthesis of heterocyclic and diterpene compounds, demonstrating the importance of these approaches in advancing our understanding of complex molecular systems.
Synthesis Analysis
Total synthesis efforts often target complex natural products due to their biological activity. For example, the total synthesis of sclerophytin A and derivatives involves stereoselective acid-catalyzed rearrangements and Prins-pinacol rearrangements, highlighting the intricate steps necessary to replicate nature's creations in the lab (Overman & Pennington, 2000).
Molecular Structure Analysis
The molecular structure of compounds is critical for understanding their chemical behavior and biological activity. For instance, the crystal structure of biotin synthase reveals how radical SAM enzymes use Fe4S4 clusters and S-adenosyl-L-methionine to generate organic radicals, crucial for the enzyme's function in biotin synthesis (Berkovitch et al., 2004).
Chemical Reactions and Properties
The Prins cyclization reaction is a versatile tool in organic synthesis, allowing for the construction of complex oxygen-containing heterocycles. This reaction's scope and utility are evident in the synthesis of various heterocyclic compounds featuring diverse substitution patterns (Fráter et al., 2004).
Physical Properties Analysis
The analysis of physical properties is essential for understanding the stability and reactivity of chemical compounds. For example, the kinetics of synthesis and topology studies on cellular and scrapie isoforms of the prion protein offer insights into their different physical behaviors and implications for diseases like scrapie (Borchelt et al., 1990).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as reactivity with various reagents or under different conditions, is crucial for its application in synthesis and in predicting its interactions with biological systems. The Au(I)-catalyzed synthesis of oxabicycles via oxonium/Prins-type cyclization demonstrates the nuanced understanding of chemical properties required to innovate synthetic methodologies (Vandavasi et al., 2015).
科学的研究の応用
Pretargeted Radioimmunotherapy (PRIT) for Non-Hodgkin's Lymphoma : PRIT, a multi-step delivery system that uses an antibody to target streptavidin to a tumor-associated antigen receptor, has been applied in treating Non-Hodgkin's Lymphoma (NHL). This approach, involving Rituximab conjugated to streptavidin, showed promising results with mild toxicity and encouraging tumor response (Weiden & Breitz, 2001).
Antiviral Activity of Saponin from Anagallis Arvensis : A triterpene saponin isolated from Anagallis arvensis demonstrated in vitro antiviral activity against herpes simplex virus and poliovirus. This suggests a potential application of Prionitin in antiviral therapies (Amoros, Fauconnier & Girre, 1987).
Treatment of Menopause-Associated Symptoms : Studies have explored various complementary and alternative medicine (CAM) therapies for menopausal symptoms. While not directly mentioning Prionitin, these studies provide a context where Prionitin could be researched further for similar applications (Wong, Lim, Luo & Wong, 2009).
Neuroprotective Effects Against Prion Accumulation : Rutin, a flavonoid, has been shown to protect against neurodegenerative effects caused by prion accumulation. This indicates a potential area for Prionitin research in neurodegenerative diseases (Na, Kim, Song & Kwon, 2014).
Aconitine as a Novel Treatment for Systemic Lupus Erythematosus : Aconitine, derived from Aconitum plants, has been studied for its immunomodulatory properties, indicating a possible application of Prionitin in autoimmune disease treatment (Li, Gu, Yang, Zhang & Shen, 2017).
Antidiabetic Potential of Triterpenoid Saponin : A study on triterpenoid saponin isolated from Primula denticulate demonstrated antidiabetic properties, suggesting another potential application area for Prionitin (Singh, Farswan, Ali, Afzal, Al-Abbasi, Kazmi & Anwar, 2014).
Biomarkers in Heart Failure Management : Research on biomarkers for heart failure management provides insights into potential applications of Prionitin in cardiovascular diseases (Chow, Maisel, Anand, Bozkurt, de Boer, Felker, Fonarow, Greenberg, Januzzi, Kiernan, Liu, Wang, Yancy & Zile, 2017).
特性
IUPAC Name |
9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPRXHPKFHPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prionitin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)





![(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B1180474.png)